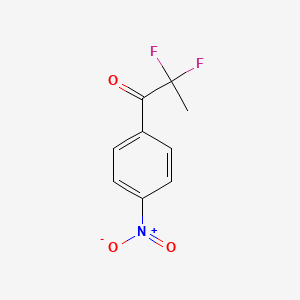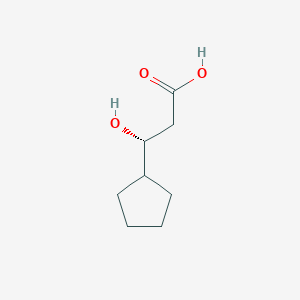
4-(3,3-Difluorooxetan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluorooxetan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3,3-difluorooxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluorooxetan-2-yl)benzoic acid typically involves the introduction of the difluorooxetane ring onto a benzoic acid derivative. One common method includes the reaction of 4-hydroxybenzoic acid with difluoromethyl oxirane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the difluorooxetane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,3-Difluorooxetan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorooxetane ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted oxetane derivatives.
Applications De Recherche Scientifique
4-(3,3-Difluorooxetan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorooxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
3,4-Difluorobenzoic acid: Similar in structure but lacks the oxetane ring.
4-Fluorobenzoic acid: Contains only one fluorine atom and no oxetane ring.
4-(2,2-Difluoroethyl)benzoic acid: Features a difluoroethyl group instead of a difluorooxetane ring.
Uniqueness: 4-(3,3-Difluorooxetan-2-yl)benzoic acid is unique due to the presence of the difluorooxetane ring, which imparts distinct chemical and physical properties. This ring structure can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
2913268-13-8 |
|---|---|
Formule moléculaire |
C10H8F2O3 |
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
4-(3,3-difluorooxetan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)5-15-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) |
Clé InChI |
BRPYGXYZICZBIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(O1)C2=CC=C(C=C2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)

![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)


![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)



